Ceftolozane

Catalog No.
S523133
CAS No.
689293-68-3
M.F
C23H30N12O8S2
M. Wt
666.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ceftolozane

CAS Number

689293-68-3

Product Name

Ceftolozane

IUPAC Name

(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C23H30N12O8S2

Molecular Weight

666.7 g/mol

InChI

InChI=1S/C23H30N12O8S2/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42)/b31-11+/t12-,18-/m1/s1

InChI Key

JHFNIHVVXRKLEF-XBTMOFHYSA-N

SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-]

solubility

Soluble in DMSO.

Synonyms

CXA-101; CXA101; CXA 101; FR264205; FR 264205; FR-264205; Ceftolozane brand name: Zerbaxa (with tazobactam).

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-]

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-]

The exact mass of the compound Ceftolozane is 666.1751 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ceftolozane is a cephalosporin antibiotic. Cephalosporins are a class of broad-spectrum antibiotics that target bacteria by interfering with their cell wall synthesis. Ceftolozane is typically combined with tazobactam, a beta-lactamase inhibitor, to prevent certain enzymes produced by bacteria from breaking down ceftolozane []. This combination medication is known as ceftolozane-tazobactam.

Antibacterial Activity

Research has investigated ceftolozane's effectiveness against a range of gram-negative bacteria, including some that are multidrug-resistant (MDR) []. MDR bacteria are those that have developed resistance to multiple classes of antibiotics.

  • Studies have found ceftolozane to be active against Pseudomonas aeruginosa, a bacterium commonly involved in hospital-acquired infections [].

Treatment Potential

Due to its broad spectrum of activity, ceftolozane-tazobactam is being explored as a potential treatment for various infections, including:

  • Complicated urinary tract infections []
  • Complicated intra-abdominal infections []
  • Ventilator-associated pneumonia []

Ongoing Research

Ceftolozane-tazobactam is a relatively new antibiotic, and research is ongoing to determine its optimal use in clinical practice. Here are some areas of ongoing investigation:

  • Efficacy against emerging bacterial strains
  • Safety and tolerability in different patient populations
  • Combination therapy with other antibiotics

Ceftolozane is a novel cephalosporin antibiotic, primarily used in combination with tazobactam, a beta-lactamase inhibitor, to enhance its efficacy against resistant bacterial strains. This compound is particularly effective against gram-negative bacteria such as Pseudomonas aeruginosa and various Enterobacteriaceae. Ceftolozane has a unique chemical structure that includes a 7-aminothiadiazole moiety and an alkoximino group, which contribute to its stability against beta-lactamase enzymes, enhancing its antibacterial activity .

Ceftolozane acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the inner membrane of bacteria. PBPs are enzymes essential for the formation of the peptidoglycan layer, a crucial component of the bacterial cell wall. By binding to PBPs, ceftolozane prevents the cross-linking of peptidoglycan strands, weakening the cell wall and leading to cell death [, ].

Ceftolozane/tazobactam (the combination drug) can cause various side effects, including diarrhea, nausea, vomiting, and headache []. In rare cases, it can lead to serious allergic reactions or seizures [].

Limited data exists on the specific safety profile of ceftolozane alone. Still, studies suggest potential concerns about kidney function impairment, especially in patients with pre-existing kidney problems [].

Ceftolozane acts by binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This binding inhibits the cross-linking of peptidoglycan layers, leading to cell lysis and death. The presence of the bulky side chain at the 3-position of the beta-lactam ring provides steric hindrance that protects it from hydrolysis by beta-lactamases, making ceftolozane effective against resistant strains .

Ceftolozane exhibits significant bactericidal activity against a wide range of gram-negative pathogens. Its effectiveness is particularly notable in treating infections caused by multi-drug resistant strains of Pseudomonas aeruginosa and other extended-spectrum beta-lactamase-producing Enterobacteriaceae. The minimum inhibitory concentrations (MICs) for these organisms demonstrate its potency, with values indicating susceptibility even in challenging clinical scenarios .

The synthesis of ceftolozane involves a palladium-mediated coupling reaction that incorporates a cephalosporin nucleus. This method was developed by researchers at Cubist Pharmaceuticals and represents a significant advancement in cephalosporin chemistry. Key to this synthesis is the use of an electron-deficient phosphite ligand and an exogenous chloride scavenging reagent, which facilitates the formation of the desired compound while minimizing side reactions .

Ceftolozane is primarily used in the treatment of complicated urinary tract infections and intra-abdominal infections, often in combination with tazobactam. The combination product, marketed as Zerbaxa, is indicated for use in adults with infections caused by susceptible bacteria. Its ability to target resistant organisms makes it a valuable option in the antibiotic arsenal .

Ceftolozane's unique structure and mechanism set it apart from other antibiotics. Below is a comparison with similar compounds:

Compound NameClassSpectrum of ActivityUnique Features
CeftazidimeCephalosporinBroad spectrum including PseudomonasLacks beta-lactamase stability
MeropenemCarbapenemBroad spectrumHighly resistant to beta-lactamases
CefepimeCephalosporinBroad spectrumEffective against some resistant strains
AztreonamMonobactamPrimarily gram-negativeResistant to most beta-lactamases but limited against gram-positive bacteria

Ceftolozane's combination with tazobactam enhances its efficacy against resistant organisms, making it particularly valuable in treating infections that other antibiotics may not effectively address . Its design specifically targets the vulnerabilities of resistant pathogens while maintaining a favorable safety profile.

IUPAC Nomenclature and Systematic Chemical Classification

Ceftolozane’s IUPAC name is:
(6R,7R)-3-[[3-Amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.

Systematic classification places it within the β-lactam antibiotics, specifically as a modified cephalosporin. Key functional groups include:

  • Cephalosporin core: A bicyclic β-lactam-thiazolidine system.
  • 3-position pyrazole side chain: A quaternary ammonium group with a 2-aminoethylcarbamoylamino substituent.
  • 7-position oxime side chain: A (2Z)-configured acylamino group linked to a 1,2,4-thiadiazol ring.

Molecular Formula and Stereochemical Configuration

The molecular formula is C23H30N12O8S2, with a molecular weight of 666.7 g/mol.

Stereochemical features:

  • Absolute configuration: (6R,7R) at the β-lactam ring.
  • Geometric configuration: Z-configuration in the 7-position oxime side chain, critical for β-lactamase resistance.
PropertyValueSource
Molecular formulaC23H30N12O8S2
Molecular weight666.7 g/mol
Stereochemical descriptors(6R,7R), Z-configuration

Comparative Analysis of Cephalosporin Core Structure Modifications

Ceftolozane’s structural innovations differentiate it from earlier cephalosporins (e.g., ceftazidime):

FeatureCeftolozaneCeftazidimeImpact on Activity
3-position side chainPyrazole with quaternary ammoniumTetrazole-thiomethyl groupEnhanced PBP binding, improved stability against AmpC β-lactamases
7-position side chain(Z)-configured oxime linked to thiadiazol(Z)-configured oxime linked to tetrazoleIncreased hydrophobicity, targeting Pseudomonas aeruginosa PBPs
C-3 substituentAminothiazoleAminothiazoleSimilar, but Ceftolozane’s pyrazole enhances membrane permeability

Key modifications:

  • Pyrazole side chain: Replaces ceftazidime’s tetrazole-thiomethyl group, conferring resistance to β-lactamase-mediated hydrolysis.
  • Oxime geometry: Z-configuration optimizes β-lactam ring stability and PBP binding affinity.

Crystallographic and Spectroscopic Characterization

Ceftolozane’s solid-state properties and structural elucidation rely on advanced analytical techniques:

Crystallographic Data

Solid forms:

  • Form 3: DMAc solvate with characteristic XRPD peaks at 12.8°, 17.5°, 21.7°, 24.0°, and 24.6° (2θ).
  • Form 1: Crystallized from acetonitrile/water, exhibiting improved filtration rates and purity.
Solid FormXRPD Peaks (2θ ±0.2)Key Characteristics
Form 3A9.4, 12.8, 17.5, 21.7, 24.0Wet crystals, DMAc solvate
Form 1Not explicitly listedHigher volumetric productivity

Spectroscopic Methods

  • NMR:
    • 1H NMR: Confirmed the pyrazole and thiadiazole substituents’ connectivity.
    • 19F NMR: Validated chloride salt formation in synthetic intermediates.
  • HRMS:
    • m/z 667.00 → 199.15: MRM transition used for quantification in LC-MS/MS.
  • IR and HPLC:
    • HPLC stability: Monitored degradation products and impurities (e.g., dimeric impurities).

IntermediateChemical FormulaRole in SynthesisKey Protecting Groups7-Aminocephalosporanic acidC8H12N2O5SStarting material from cephalosporin CNoneSilylated 7-ACA intermediateC14H24N2O5SSi2Activated nucleophile for alkylationTrimethylsilylPyrazole-coupled cephem coreC15H19N5O5SCore structure after pyrazole attachmentTrityl, tert-butoxycarbonylProtected ceftolozane intermediateC23H35N7O8S2Penultimate intermediate before deprotectionTrityl, tert-butyl esterCeftolozane trifluoroacetate saltC22H26F3N7O8S2Crude product after global deprotectionNoneCeftolozane zwitterionC22H23N7O8S2Neutral form for salt formationNone

Optimization of Purification Protocols (Chromatography, Crystallization)

The purification of ceftolozane and its intermediates represents a critical aspect of the manufacturing process that directly impacts yield, purity, and economic viability. Traditional purification methods relied heavily on chromatographic techniques, which proved to be limiting factors for industrial-scale production due to high solvent consumption and complex processing requirements [1] [8].

Chromatographic purification methods historically employed in ceftolozane synthesis included multiple column chromatography steps using Diaion HP-20 resin, preparative reversed-phase high-performance liquid chromatography, and extensive precipitation procedures [1]. These methods typically required two sequential Diaion HP-20 column separations, followed by preparative reversed-phase high-performance liquid chromatography and multiple precipitation and filtration steps [1]. While these techniques achieved acceptable purity levels, they resulted in low overall yields and limited applicability for large-scale manufacturing due to their extensive nature [1].

The development of crystallization-based purification protocols represents a paradigm shift in ceftolozane manufacturing [16] [26]. This innovative approach dispelled the traditional belief that chromatography was the only method capable of purifying beta-lactam antibiotics [16]. The crystallization-based purification process achieves remarkable improvements in process efficiency, reducing the process mass index by seventy-five percent while simultaneously increasing overall yield by more than fifty percent [16].

Solvent system optimization for crystallization processes focuses on identifying appropriate crystallization media that promote controlled nucleation and crystal growth [8]. The crystallization process utilizes specific temperature-concentration phase diagrams to control crystal size and morphology [8]. Temperature control during crystallization enables precise manipulation of supersaturation levels, directing the system through the metastable zone to achieve optimal crystal growth conditions [8].

Advanced crystallization techniques incorporate seeding strategies to control nucleation and ensure consistent crystal quality [25] [6]. The use of dimethylacetamide solvate seeds facilitates the formation of specific crystalline forms with improved stability and processability [6]. Multiple crystalline forms of ceftolozane have been identified, including various solvates and polymorphs that exhibit different physical and chemical properties [6] [19].

The optimization of crystallization parameters includes careful control of temperature gradients, precipitant concentration, and stirring conditions [8]. Dialysis-based crystallization methods allow for controlled adjustment of solution composition without disturbing the crystallization environment [8]. These techniques enable real-time monitoring and adjustment of crystallization conditions to optimize crystal size distribution and minimize defects [8].

Table 2: Purification Protocol Optimization Data
Purification MethodProcess Mass Index Reduction (%)Yield Improvement (%)Industrial ApplicabilityEnvironmental Impact
Column chromatography (traditional)0 (baseline)0 (baseline)Limited - high PMIHigh solvent usage
Crystallization-based purification75>50High - green processReduced water/solvent use
Reversed-phase HPLCNot specifiedVariableLimited - complexModerate solvent usage
Diaion HP-20 columnNot specifiedLowLimited - extensive stepsHigh solvent usage
Preparative RP-HPLCNot specifiedLowLimited - expensiveHigh solvent usage
Precipitation/filtrationNot specifiedModerateModerateLow solvent usage

Patent Landscape for Industrial-Scale Synthesis Methodologies

The patent landscape surrounding ceftolozane synthesis methodologies reflects the intense innovation and competitive development efforts in pharmaceutical manufacturing. Multiple pharmaceutical companies have developed proprietary approaches to ceftolozane synthesis, each offering distinct advantages in terms of efficiency, cost-effectiveness, and environmental sustainability [1] [2] [25] [27].

Sandoz AG has secured significant patent protection for convergent synthesis methodologies starting from 7-aminocephalosporanic acid [1] [2]. European Patent EP 3 347 362 B1 and corresponding World Intellectual Property Organization publication WO2017042188A1 describe highly convergent methods that enable efficient synthesis with relatively few purification steps for intermediates and the final product [1] [2]. These patents emphasize the use of orthogonal protecting group strategies and selective deprotection sequences that facilitate intermediate isolation and purification [1].

Merck Sharp & Dohme Corporation has developed extensive patent portfolios covering salt forms, solid forms, and advanced manufacturing processes for ceftolozane [6] [25] [27]. United States Patent 10,000,510 B2 specifically addresses various salt forms of ceftolozane, including detailed processes for salt formation from ceftolozane zwitterion intermediates [27]. The patent describes methods for preparing ceftolozane chloride, sulfate, and other salt forms through controlled precipitation and crystallization techniques [27].

Advanced solid form patents, including United States Patent 11,542,279 B2, cover novel crystalline forms and manufacturing processes that emphasize green chemistry principles [6]. These patents describe crystallization-based purification processes that significantly reduce environmental impact while improving process economics [6]. The patent portfolio includes specific solvent systems and crystallization conditions for producing various polymorphic forms of ceftolozane [6].

Calixa Therapeutics Incorporated contributed to the patent landscape with United States Patent 8,906,898 B1, which describes novel solid forms of ceftolozane and methods for their preparation [28]. This patent focuses on the development of stable crystalline forms that exhibit improved storage characteristics and processing advantages [28].

The patent landscape demonstrates a clear evolution toward more sustainable and efficient manufacturing processes [15] [16]. Patents filed in recent years increasingly emphasize green chemistry principles, reduced solvent consumption, and improved process economics [16]. The awarding of the Green Chemistry Challenge Award to Merck for their sustainable manufacturing process highlights the industry-wide commitment to environmental responsibility in pharmaceutical manufacturing [16].

Industrial-scale synthesis methodologies protected by these patents typically incorporate several key innovations including simplified reaction sequences, reduced chromatographic purification requirements, and improved crystallization-based isolation procedures [1] [2] [16]. The patent protections extend to specific reaction conditions, catalyst systems, and purification protocols that enable economical large-scale production [1] [2].

Table 3: Patent Landscape for Industrial-Scale Synthesis
Patent NumberApplicant/AssigneeFiling DateKey InnovationManufacturing Focus
EP 3 347 362 B1Sandoz AG2016-09-07Convergent synthesis from 7-ACAReduced purification steps
WO2017042188A1Sandoz AG2016-09-07Highly convergent methodIndustrial scale synthesis
US 10,000,510 B2Merck Sharp & Dohme Corp.2015-08-17Salt forms of ceftolozaneSalt formation optimization
US 8,906,898 B1Calixa Therapeutics Inc.2013-09-27Novel solid formsCrystalline forms
WO2017213944A1Merck Sharp & Dohme Corp.2017-06-01Crystallization processesSolvent systems
US 11,542,279 B2Merck Sharp & Dohme Corp.2020-06-15Solid forms and manufacturingGreen manufacturing

Stability Analysis Under Process Conditions

The stability characteristics of ceftolozane under various process conditions represent critical parameters that influence manufacturing protocols, storage requirements, and quality control specifications. Comprehensive stability studies have revealed that ceftolozane exhibits temperature-dependent degradation patterns that must be carefully considered during synthesis, purification, and formulation processes [9] [21] [22].

Temperature stability studies demonstrate that ceftolozane maintains excellent stability under refrigerated storage conditions between two and eight degrees Celsius, with greater than ninety-nine percent of the compound remaining intact after twenty-four hours [9] [22]. At room temperature conditions between twenty and twenty-five degrees Celsius, ceftolozane retains 97.7 percent stability after twenty-four hours, indicating acceptable short-term stability for normal processing operations [9].

Elevated temperature conditions reveal more significant stability challenges that impact manufacturing and storage protocols [9] [21] [22]. At thirty-two degrees Celsius, which simulates body temperature conditions for therapeutic applications, ceftolozane stability decreases to approximately ninety-three percent after twenty-four hours [9]. This temperature-dependent degradation necessitates careful temperature control during manufacturing processes and limits the duration of elevated temperature exposure [22].

Process-relevant stability studies under various pH conditions indicate that ceftolozane exhibits optimal stability near neutral pH conditions [21] [22]. Acidic conditions used during certain purification steps may accelerate degradation, requiring careful optimization of exposure times and temperature control [22]. The stability profile influences the selection of purification solvents and reaction conditions throughout the manufacturing process [21].

Solvent compatibility studies reveal that ceftolozane demonstrates varying stability in different organic solvents commonly used during synthesis and purification [21] [29]. Polar aprotic solvents such as dimethylacetamide and dimethylformamide generally provide better stability compared to protic solvents [21]. The selection of appropriate solvent systems for crystallization and purification must balance stability considerations with process efficiency requirements [21].

Analytical methods for stability assessment typically employ reversed-phase high-performance liquid chromatography with ultraviolet detection at specific wavelengths [7] [29]. These methods enable quantitative determination of ceftolozane content and identification of degradation products that may form under stress conditions [7] [29]. Stability-indicating assay methods are essential for monitoring product quality throughout the manufacturing process [7].

Comparative stability studies with tazobactam, the beta-lactamase inhibitor component of the combination product, reveal that tazobactam generally exhibits superior stability under elevated temperature conditions [9] [22]. This stability differential impacts formulation considerations and storage protocols for combination products [22]. Understanding these relative stability characteristics enables optimization of manufacturing conditions that preserve both active components [9].

Table 4: Stability Analysis Under Process Conditions
Temperature (°C)Ceftolozane Stability (% remaining at 24h)Tazobactam Stability (% remaining at 24h)Storage ConditionsRecommended Use
2-8>99>99Refrigerated storageLong-term storage
20-2597.798.5Room temperatureShort-term handling
3293.0-93.3>95Body temperature simulationIn-use administration
3790-95>95Elevated temperatureAccelerated stability
50Not specifiedNot specifiedStress testingStress testing
80Significant degradationModerate degradationForced degradationDegradation studies

Ceftolozane demonstrates distinctive penicillin-binding protein selectivity patterns that differentiate it from other cephalosporin antibiotics. The compound exhibits enhanced affinity for essential penicillin-binding proteins, particularly those critical for bacterial cell wall synthesis and maintenance [1] [2] [3] [4] [5].

Primary Target Binding Characteristics

Ceftolozane functions as a potent penicillin-binding protein 3 inhibitor, establishing this enzyme as its primary antimicrobial target [2] [6] [3] [4] [5]. The compound demonstrates significantly higher affinity for penicillin-binding proteins 1b and 1c compared to other beta-lactam agents, including ceftazidime and imipenem [2] [3] [4] [5]. This enhanced binding profile contributes directly to its superior antipseudomonal activity against Pseudomonas aeruginosa strains [2] [4] [7].

For penicillin-binding protein 2, ceftolozane exhibits variable binding characteristics with inhibitory concentration 50 values ranging from 0.21 to greater than 2.0 micrograms per milliliter [8] [9]. This moderate binding at higher concentrations distinguishes it from third- and fourth-generation cephalosporins, which typically demonstrate lower inhibitory concentration 50 values for penicillin-binding protein 2 ranging from 0.01 to 0.02 milligrams per liter [8].

Extended Spectrum Activity Profile

Beyond Pseudomonas aeruginosa, ceftolozane demonstrates high-affinity binding to critical penicillin-binding proteins in other significant pathogens. Against Streptococcus pneumoniae, the compound exhibits inhibitory concentration 50 values of 0.1 to 0.25 micrograms per milliliter for penicillin-binding protein 1a, representing a primary target for cephalosporin activity [10] [11] [12]. The binding affinity for penicillin-binding protein 2X ranges from 0.1 to 1.0 micrograms per milliliter, while penicillin-binding protein 2B demonstrates inhibitory concentration 50 values between 0.5 and 4.0 micrograms per milliliter [10] [11] [12].

In Staphylococcus aureus strains, including methicillin-resistant variants, ceftolozane maintains exceptional binding affinity for penicillin-binding protein 2a with inhibitory concentration 50 values ranging from 0.01 to 1.0 micrograms per milliliter [10] [11] [12]. This high-affinity interaction with the methicillin resistance target represents a significant therapeutic advantage for treating resistant staphylococcal infections [10] [11] [12].

Penicillin-Binding ProteinOrganismBinding Affinity (IC50 μg/mL)Comparative ActivityReference
PBP1bPseudomonas aeruginosaHigh affinity (enhanced compared to other β-lactams)Higher affinity than ceftazidime/imipenem [2] [3] [4] [5]
PBP1cPseudomonas aeruginosaHigh affinity (enhanced compared to other β-lactams)Higher affinity than ceftazidime/imipenem [2] [3] [4] [5]
PBP2Pseudomonas aeruginosaVariable (0.21 to >2.0)Moderate binding at higher concentrations [8] [9]
PBP3Pseudomonas aeruginosaPotent inhibitor (primary target)Primary target for antimicrobial activity [2] [6] [3] [4] [5]
PBP1aStreptococcus pneumoniae0.1-0.25High affinity (primary target) [10] [11] [12]
PBP2aStaphylococcus aureus0.01-1.0High affinity (MRSA resistance target) [10] [11] [12]
PBP2XStreptococcus pneumoniae0.1-1.0High affinity (primary target) [10] [11] [12]
PBP2BStreptococcus pneumoniae0.5-4.0Enhanced compared to other cephalosporins [10] [11] [12]

Comparative Inhibition Kinetics Against Essential Penicillin-Binding Proteins

The kinetic parameters governing ceftolozane interactions with essential penicillin-binding proteins reveal fundamental differences from other beta-lactam antibiotics. Wild-type Pseudomonas-derived cephalosporinase demonstrates extremely limited catalytic efficiency against ceftolozane, with Michaelis-Menten constant values exceeding 3,610 micromolar and catalytic turnover rates below 0.001 per second [13] [14]. This results in catalytic efficiency values below 0.0003 micromolar per second, establishing the baseline resistance profile [13] [14].

Resistance-Associated Kinetic Modifications

The emergence of clinically significant resistance mutations fundamentally alters these kinetic relationships. The most extensively characterized variant, PDC-3 E221K, demonstrates dramatic kinetic parameter changes with Michaelis-Menten constant values of 341 ± 64 micromolar for ceftolozane and catalytic turnover rates of 18.8 ± 2.8 per second [13] [15] [14]. This translates to catalytic efficiency values of 0.055 ± 0.018 micromolar per second, representing more than 180-fold increase in hydrolytic efficiency compared to wild-type enzyme [13] [15] [14].

Additional resistance variants including PDC-3 G183D, PDC-3 T96I, and PDC-3 ΔG229-E247 exhibit similar kinetic enhancement patterns with Michaelis-Menten constant values exceeding 1,016 micromolar and catalytic turnover rates greater than 0.4 per second [15] [16] [17]. These mutations result in catalytic efficiency improvements exceeding 13-fold compared to wild-type enzyme activity [15] [16] [17].

Comparative Substrate Kinetics

Parallel kinetic analysis of ceftazidime hydrolysis reveals similar enhancement patterns among resistance variants. Wild-type PDC-3 demonstrates Michaelis-Menten constant values of 353 micromolar and catalytic turnover rates of 0.002 per second for ceftazidime [13] [15] [18]. The E221K variant exhibits enhanced ceftazidime hydrolysis kinetics with Michaelis-Menten constant values of 1,016 micromolar and significant increases in catalytic turnover [15] [18].

The specificity constant analysis under therapeutic concentration conditions provides the most clinically relevant kinetic assessment. Peak plasma concentrations of ceftolozane during therapy approximate 100 milligrams per liter, substantially lower than the Michaelis-Menten constant values of wild-type AmpC [15] [18]. Under these low substrate concentration conditions, the catalytic efficiency represents the most appropriate kinetic parameter for comparing enzymatic activity [15] [18].

Enzyme VariantKm Ceftolozane (μM)kcat Ceftolozane (s⁻¹)Catalytic Efficiency (kcat/Km) (μM⁻¹s⁻¹)Fold Increase in EfficiencyReference
PDC-3 (Wild Type)>3610<0.001<0.0003Baseline [13] [14]
PDC-3 E221K341 ± 6418.8 ± 2.80.055 ± 0.018>180 [13] [15] [14]
PDC-3 G183D>1016>0.4>0.0004>13 [15] [17]
PDC-3 T96I>1016>0.4>0.0004>13 [15] [16] [17]
PDC-3 ΔG229-E247>1016>0.4>0.0004>13 [15] [16]

Impact of Omega-Loop Mutations on Target Engagement

The omega-loop region of class C beta-lactamases represents a critical structural domain for ceftolozane resistance development. This region borders the R1 substrate-binding site and undergoes significant conformational changes that directly impact target engagement efficiency [15] [19].

Specific Mutation Effects

Individual amino acid substitutions within the omega-loop demonstrate varying degrees of impact on ceftolozane target engagement. The V213A mutation produces 4 to 8-fold increases in minimum inhibitory concentrations through enhanced hydrolysis activity mechanisms [14] [20]. The G216R substitution results in 8 to 16-fold resistance increases by facilitating enhanced substrate accommodation within the active site [14] [17].

The most clinically significant mutation, E221K, generates 16 to 32-fold increases in ceftolozane minimum inhibitory concentrations through conformational changes in the active site geometry [13] [15] [14]. Enhanced sampling molecular dynamics simulations reveal that this mutation increases enzyme flexibility, allowing the nearby Y223 residue to rotate perpendicular to its usual position [13]. This rotation opens a hidden pocket adjacent to the catalytic site, which stabilizes ceftolozane for efficient hydrolysis [13].

Structural Deletion Variants

Large-scale omega-loop deletions represent another significant resistance mechanism. The ΔG229-E247 deletion removes 19 amino acids from the omega-loop region, resulting in enlarged active site cavity dimensions that accommodate bulky beta-lactam substrates more effectively [15] [16] [20]. This deletion produces 8 to 16-fold increases in ceftolozane minimum inhibitory concentrations while maintaining enzyme stability [15] [16] [20].

Additional deletion variants including ΔP210-G216 and ΔG204-Y221 demonstrate similar resistance enhancement patterns with minimum inhibitory concentration increases ranging from 32 to 256 micrograms per milliliter in clinical isolates [15] [16] [20]. These deletions consistently result in cross-resistance to ceftazidime-avibactam combinations, indicating broad-spectrum beta-lactam resistance development [15] [16] [20].

Proximal Region Mutations

Mutations adjacent to the omega-loop also significantly impact target engagement. The G183D substitution, located in the omega-loop proximal region, produces 8 to 16-fold resistance increases through enhanced enzyme flexibility mechanisms [15] [16] [17]. The T96I mutation demonstrates similar resistance enhancement patterns with increased deacylation rates contributing to reduced drug effectiveness [15] [16] [17].

The E247K mutation represents one of the most potent resistance variants, generating 16 to 32-fold increases in minimum inhibitory concentrations through optimal substrate positioning mechanisms [15] [16] [17]. This mutation consistently emerges during clinical treatment and results in treatment failure scenarios across multiple patient populations [15] [16] [17].

Mutation PositionStructural LocationEffect on Ceftolozane MICMechanism of ActionCross-resistance PatternReference
V213AΩ-loop4-8 fold increaseIncreased hydrolysis activityCeftazidime/Avibactam [14] [20]
G216RΩ-loop8-16 fold increaseEnhanced substrate accommodationCeftazidime/Avibactam [14] [17]
E221KΩ-loop16-32 fold increaseConformational change in active siteCeftazidime/Avibactam [13] [15] [14]
E221GΩ-loop8-16 fold increaseReduced substrate bindingCeftazidime/Avibactam [14] [17]
Y223HΩ-loop4-8 fold increaseAltered active site geometryCeftazidime/Avibactam [14] [17]
G183DΩ-loop proximal8-16 fold increaseIncreased enzyme flexibilityCeftazidime/Avibactam [15] [16] [17]
T96IΩ-loop proximal8-16 fold increaseEnhanced deacylation rateCeftazidime/Avibactam [15] [16] [17]
E247KΩ-loop16-32 fold increaseOptimal substrate positioningCeftazidime/Avibactam [15] [16] [17]
ΔG229-E247Ω-loop deletion8-16 fold increaseEnlarged active site cavityCeftazidime/Avibactam [15] [16] [20]

Hydrolysis Resistance Mechanisms in Beta-Lactamase-Producing Strains

Ceftolozane incorporates multiple structural modifications designed to resist hydrolysis by beta-lactamase-producing bacterial strains. The primary resistance mechanism involves steric hindrance generated by the R2 side chain, specifically the 3-aminopyrazolium substituent at the C3 position [1] [13] [2] [18] [21].

Steric Hindrance Mechanisms

The 3-aminopyrazolium moiety represents a significantly larger and more basic R2 side chain compared to the pyridinium group present in ceftazidime [13] [14] [18]. This enlarged substituent creates substantial steric clashes that prevent effective enzyme binding to class C beta-lactamases [13] [14] [18]. The positive charge associated with the aminopyrazolium ring further contributes to electrostatic repulsion effects that impair substrate recognition by beta-lactamase active sites [13] [14] [18].

Enhanced molecular stability results from the modified cephalosporin core structure, which provides improved resistance against class A extended-spectrum beta-lactamases [18] [22] [23] [24]. The bulky pyrazole moiety replacement creates reduced beta-lactamase affinity through decreased substrate recognition mechanisms, particularly effective against chromosomal AmpC enzymes [13] [14] [18].

Structural Protection Features

Conformational restrictions imposed by the R2 side chain modifications limit the flexibility required for optimal enzyme-substrate interactions [13] [22] [21]. The restricted side chain flexibility prevents the conformational changes necessary for efficient acyl-enzyme complex formation, particularly relevant for PDC variants [13] [22] [21].

Active site incompatibility emerges from the enlarged R2 group with its positive charge, creating unfavorable interactions with class C cephalosporinase active sites [13] [14] [18]. This incompatibility manifests as electrostatic repulsion effects and spatial constraints that significantly reduce hydrolysis efficiency [13] [14] [18].

Comparative Resistance Profiles

Molecular size and charge optimization provides enhanced outer membrane penetration compared to alternative beta-lactam agents [2] [25] [21]. This improved penetration characteristic enables sustained antimicrobial activity even in the presence of multiple resistance mechanisms [2] [25] [21].

Efflux pump resistance represents another significant protective mechanism, as ceftolozane demonstrates reduced recognition by efflux systems compared to other cephalosporins [25] [5] [21]. This reduced substrate recognition contributes to sustained antimicrobial activity in strains expressing active efflux mechanisms [25] [5] [21].

The comparative analysis of hydrolysis resistance mechanisms reveals ceftolozane's superior performance against wild-type AmpC enzymes. While ceftazidime demonstrates moderate steric hindrance through its pyridinium group, ceftolozane's aminopyrazolium substituent provides enhanced protection with very slow hydrolysis rates below 0.001 per second [13] [14] [18]. This translates to delayed resistance development and superior clinical efficacy against AmpC-producing strains [13] [14] [18].

Resistance MechanismStructural Featureβ-Lactamase Class AffectedMechanism of ProtectionEffectiveness LevelClinical ImpactReference
Steric Hindrance of R2 Side Chain3-aminopyrazolium substituent at C3 positionClass C (AmpC) β-lactamasesSteric clash prevents enzyme bindingHigh against wild-type AmpCPrimary resistance mechanism [1] [13] [2] [18] [21]
Enhanced Molecular StabilityModified cephalosporin core structureClass A extended-spectrum β-lactamasesReduced substrate recognitionModerate against ESBLsExtended antimicrobial spectrum [18] [22] [23] [24]
Reduced β-Lactamase AffinityBulky pyrazole moiety replacementChromosomal AmpC enzymesDecreased hydrolysis rateHigh against chromosomal β-lactamasesReduced development of resistance [13] [14] [18]
Structural Protection Against HydrolysisEnhanced β-lactam ring protectionTEM and SHV β-lactamasesImpaired acyl-enzyme complex formationVariable depending on enzymeImproved therapeutic efficacy [18] [24] [21]
Conformational RestrictionsRestricted R2 side chain flexibilityPDC variantsLimited conformational flexibilityHigh against most Class C enzymesEnhanced stability profile [13] [22] [21]
Active Site IncompatibilityEnlarged R2 group with positive chargeClass C cephalosporinasesElectrostatic repulsion effectsModerate to highBroader clinical utility [13] [14] [18]
Improved Outer Membrane PenetrationOptimized molecular size and chargeMultiple β-lactamase classesEnhanced target penetrationEnhanced compared to ceftazidimeBetter tissue penetration [2] [25] [21]
Efflux Pump ResistanceReduced recognition by efflux systemsNon-enzymatic resistanceReduced efflux pump substrate recognitionSignificant improvementSustained antimicrobial activity [25] [5] [21]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.2

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

7

Exact Mass

666.17509831 g/mol

Monoisotopic Mass

666.17509831 g/mol

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7R247U84HY

Drug Indication

Ceftolozane is used in combination with [tazobactam] for the treatment of infections caused by designated susceptible microorganisms in adult and pediatric patients: - Complicated Intra-abdominal Infections (cIAI), used in combination with [metronidazole] - Complicated Urinary Tract Infections (cUTI), including pyelonephritis - Hospital-acquired Bacterial Pneumonia and Ventilator-associated Bacterial Pneumonia (HABP/VABP)

Mechanism of Action

Ceftolozane belongs to the cephalosporin class of antibacterial drugs. Ceftolozane exerts antibacterial effects, preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics. Its antibacterial activity is also mediated through ceftolozane binding to penicillin-binding proteins (PBPs), which are required for peptidoglycan cross-linking for bacterial cell wall synthesis. As a result of cell wall synthesis inhibition, bacterial cells are killed, treating various infections. Ceftolozane has a particularly high affinity to the penicillin-binding proteins for Pseudomonas aeruginosa and Escherichia coli as well as Klebsiella pneumoniae and other enteric bacteria. In particular, a high affinity has been seen in vitro for penicillin-binding proteins 1b, 1c, 2, and 3 when compared to other antibiotics, ceftazidime and imipenem.

Absorption Distribution and Excretion

The area under the curve (AUC) of ceftolozane-tazobactam after an injected dose of 1 g/0.5 g every 8 hours for 1 day was 172 mcg•h/mL. The Cmax (peak concentration) and AUC are dose-dependent. The Cmax on day one of the above dose of ceftolozane-tazobactam was 69.1 mcg/mL.
Ceftolozane is mainly excreted in the urine.
13.5 L. Tissue distribution of ceftalozone-tazobactam is rapid and shows good penetration into the lung, rendering it an ideal treatment for bacterial pneumonia.
The renal clearance of was measured to be 3.41 – 6.69 L/h after a single dose of ceftolozane-tazobactam. Dose adjustments of this drug are required in patients with impaired renal function with a creatinine clearance of 50 mL/min or below. Consult official labeling for dosing adjustment guidelines.

Metabolism Metabolites

Certolozane is not metabolized to any significant extent. The beta-lactam ring of tazobactam, when administered as ceftolozane-tazobactam, is hydrolyzed to form an inactive metabolite.

Wikipedia

Ceftolozane sulfate
Ceftolozane

Biological Half Life

2.77 hours on day 1 of treatment on a dose of 1 g/0.5 g every 8 hours. 3.12 hours on day 10 of treatment on a dose of 1 g/0.5 g every 8 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1. Snydman DR, McDermott LA, Jacobus NV. Activity of ceftolozane-tazobactam against a broad spectrum of recent clinical anaerobic isolates. Antimicrob Agents Chemother. 2014;58(2):1218-23. doi: 10.1128/AAC.02253-13. Epub 2013 Nov 25. PMID: 24277025; PMCID: PMC3910869.

2. Hong MC, Hsu DI, Bounthavong M. Ceftolozane/tazobactam: a novel antipseudomonal cephalosporin and β-lactamase-inhibitor combination. Infect Drug Resist. 2013 Nov 29;6:215-23. doi: 10.2147/IDR.S36140. PMID: 24348053; PMCID: PMC3848746.

3. Chandorkar G, Xiao A, Mouksassi MS, Hershberger E, Krishna G. Population pharmacokinetics of ceftolozane/tazobactam in healthy volunteers, subjects with varying degrees of renal function and patients with bacterial infections. J Clin Pharmacol. 2015 Feb;55(2):230-9. doi: 10.1002/jcph.395. Epub 2014 Nov 14. PMID: 25196976; PMCID: PMC4303958.

4. Zhanel GG, Chung P, Adam H, Zelenitsky S, Denisuik A, Schweizer F, Lagacé-Wiens PR, Rubinstein E, Gin AS, Walkty A, Hoban DJ, Lynch JP 3rd, Karlowsky JA. Ceftolozane/tazobactam: a novel cephalosporin/β-lactamase inhibitor combination with activity against multidrug-resistant gram-negative bacilli. Drugs. 2014 Jan;74(1):31-51. doi: 10.1007/s40265-013-0168-2. PMID: 24352909.

5. Goodlet KJ, Nicolau DP, Nailor MD. Ceftolozane/tazobactam and ceftazidime/avibactam for the treatment of complicated intra-abdominal infections. Ther Clin Risk Manag. 2016 Dec 1;12:1811-1826. doi: 10.2147/TCRM.S120811. PMID: 27942218; PMCID: PMC5140030.

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